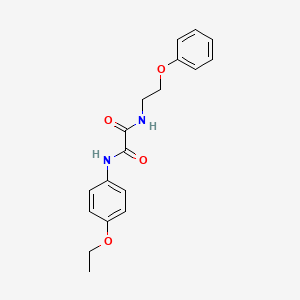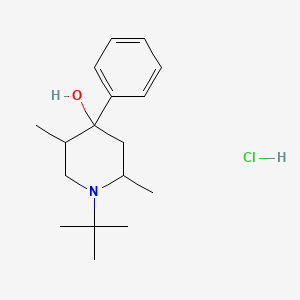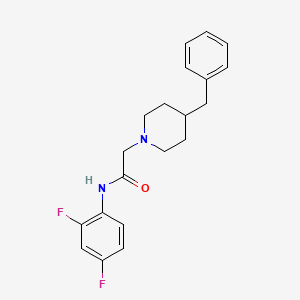
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide obtained through these methods ranges from 50-70%.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
